1-(4-Methoxyphenyl)piperidin-4-ol
Overview
Description
1-(4-Methoxyphenyl)piperidin-4-ol is a chemical compound belonging to the class of piperidine derivatives. It has garnered significant attention in scientific research due to its potential therapeutic and biological activities. The compound’s structure consists of a piperidine ring substituted with a methoxyphenyl group and a hydroxyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function. This interaction is believed to be facilitated by a strong salt-bridge interaction between the basic nitrogen atom in the compound and the receptor . The presence of two or more lipophilic groups in the compound also contributes to its antagonistic activity .
Biochemical Pathways
The blockade of the CCR5 receptor prevents the entry of HIV-1 strains into cells . . The compound’s action on the CCR5 receptor thus disrupts the biochemical pathway that enables HIV-1 entry and infection.
Result of Action
By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 into cells . This can slow the progression of HIV-1 infection and enhance the effectiveness of HIV treatment .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)piperidin-4-ol has been found to interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . This interaction is believed to be facilitated by a strong salt-bridge interaction between the basic nitrogen atom in the compound and the CCR5 receptor .
Cellular Effects
In cellular contexts, this compound has been evaluated for its potential treatment of HIV . It has been found to exhibit antagonistic activities against the CCR5 receptor, thereby preventing the entry of HIV-1 strains into cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CCR5 receptor. The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed . Another method includes the reduction of pyridine derivatives using hydrogenation over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is commonly employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including HIV.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
Piperine: A natural alkaloid with antioxidant and anticancer properties.
Piperidin-4-one Derivatives: Exhibiting various biological activities, including analgesic and antifungal effects.
Uniqueness: 1-(4-Methoxyphenyl)piperidin-4-ol stands out due to its unique combination of a methoxyphenyl group and a hydroxyl group on the piperidine ring. This structural feature enhances its versatility and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENHMVFQAQIQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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